Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate
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Overview
Description
Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is a heterocyclic compound that belongs to the pyrido[3,2-B][1,4]oxazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate typically involves the condensation of 2-protected-amino-3-hydroxypyridine with ethyl 2,3-dibromopropionate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
- 4-(2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl sulfonyl) anilino stearic acid
Uniqueness
Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is unique due to its specific fusion of the pyridine and oxazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-3-15-11(14)9-7-13(2)10-8(16-9)5-4-6-12-10/h4-6,9H,3,7H2,1-2H3 |
InChI Key |
HHVVVVVLYWIWNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC=N2)C |
Origin of Product |
United States |
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